3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid
Overview
Description
Synthesis Analysis
Several synthetic methods exist for preparing this compound. One notable approach involves the reaction of 3,5-dimethylbenzoic acid with hydrazine hydrate under suitable conditions. The resulting intermediate undergoes cyclization to form the pyrazole ring, yielding 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzoic acid .
Molecular Structure Analysis
The molecular structure of this compound reveals a benzoic acid core with two methyl groups at positions 3 and 5. The pyrazole ring, attached to the benzoic acid moiety, imparts unique properties. The InChI code for this compound is: 1S/C12H12N2O2/c1-8-7-9(2)14(13-8)11-6-4-3-5-10(11)12(15)16/h3-7H,1-2H3,(H,15,16) .
Physical And Chemical Properties Analysis
- Melting Point : Approximately 170–172°C .
- IR Spectrum : Key absorption bands include 3,285 cm⁻¹ (NH/NH₂), 3,195 cm⁻¹ (amide C=O), and 1,655 cm⁻¹ (amide C=O) .
- ¹H NMR : Peaks at 1.95 ppm (pyrrole methyls), 4.51 ppm (NH₂), 5.80 ppm (pyrrole-C₃ and C₄), and others .
- ¹³C NMR : Notable peaks at 165.18 ppm (amide C=O), 140.60 ppm (bridging phenyl-C₄), and more .
Scientific Research Applications
1. Metallomacrocyclic Complexes
The compound is used in the synthesis of new hybrid pyrazole ligands, leading to the formation of metallomacrocyclic palladium(II) complexes. These complexes exhibit varying properties depending on the solvent, showing different conformations in solution, which has implications in various chemical processes (Guerrero et al., 2008).
2. Drug Molecule Interaction Studies
In silico studies of pyrazole-based drug molecules, including derivatives of 3,5-dimethylpyrazole, have shown potential activities when interacting with bacterial DNA gyrase. These findings have implications in the development of antimicrobial agents (Shubhangi et al., 2019).
3. Crystallography and Hydrogen Bond Studies
The compound has been studied for its role in crystal formation, particularly in forming intermolecular hydrogen bonds in crystalline structures. This research is significant in understanding molecular interactions and designing new materials (Xu et al., 2011).
4. Corrosion Inhibition Studies
Theoretical studies have been conducted on bipyrazolic-type organic compounds, including derivatives of 3,5-dimethylpyrazole, to understand their potential as corrosion inhibitors. This research is vital for developing new materials with improved corrosion resistance (Wang et al., 2006).
5. Biological Activity in Metal Complexes
Azo-Schiff base compounds derived from 3,5-dimethylpyrazole have been synthesized and characterized for their biological activity. These studies contribute to the field of bioinorganic chemistry, particularly in understanding the interaction between metal complexes and biological systems (Al‐Hamdani et al., 2016).
6. Construction of Metal-Organic Frameworks (MOFs)
The compound is used in the construction of non-rigid metal-organic frameworks, showcasing its utility in the field of materials science and engineering. These frameworks have applications in gas storage and separation processes (Wei et al., 2013).
Safety and Hazards
properties
IUPAC Name |
3,5-dimethyl-2-pyrazol-1-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-6-9(2)11(10(7-8)12(15)16)14-5-3-4-13-14/h3-7H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STICVYKWOBZMBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)N2C=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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